molecular formula C15H20O B12591349 Pentadeca-4,6,8,12,14-pentaenal CAS No. 875303-34-7

Pentadeca-4,6,8,12,14-pentaenal

Cat. No.: B12591349
CAS No.: 875303-34-7
M. Wt: 216.32 g/mol
InChI Key: WHBRZMQUZOWUQL-UHFFFAOYSA-N
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Description

Pentadeca-4,6,8,12,14-pentaenal is an organic compound with the molecular formula C15H20O. It is characterized by the presence of five conjugated double bonds and an aldehyde group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadeca-4,6,8,12,14-pentaenal can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, which are catalyzed by transition metal complexes such as Grubbs catalysts . The reaction typically involves the metathesis of long-chain alkenes to form the desired conjugated aldehyde. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of olefin metathesis reactions. The process can be optimized by using continuous flow reactors and efficient separation techniques to isolate the desired product. Additionally, the use of renewable feedstocks, such as cardanol derivatives, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pentadeca-4,6,8,12,14-pentaenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The conjugated double bonds can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.

Major Products Formed

    Oxidation: Pentadeca-4,6,8,12,14-pentanoic acid.

    Reduction: Pentadeca-4,6,8,12,14-pentanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pentadeca-4,6,8,12,14-pentaenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadeca-4,6,8,12,14-pentaenal involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadeca-4,6,8,12,14-pentaenal is unique due to its extended conjugation and terminal aldehyde group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

875303-34-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

pentadeca-4,6,8,12,14-pentaenal

InChI

InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12,15H,1,5-6,13-14H2

InChI Key

WHBRZMQUZOWUQL-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCC=CC=CC=CCCC=O

Origin of Product

United States

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